2-Acetamidopentyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

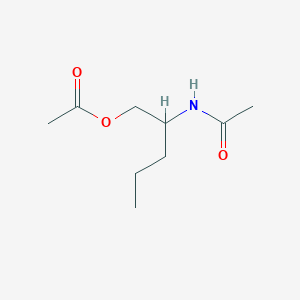

2-Acetamidopentyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Intermediate in Reactions : 2-Acetamidopentyl acetate is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

| Reaction Type | Products |

|---|---|

| Oxidation | Quinones |

| Reduction | 2-Aminopentanol |

| Substitution | Various substituted acetates |

Biological Applications

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.

- Influenza Neuraminidase Inhibition : Similar compounds have been studied for their ability to inhibit neuraminidase, an enzyme critical for the replication of influenza viruses. This suggests potential antiviral applications.

Pharmaceutical Development

- Precursor for Drug Synthesis : The compound is being investigated as a precursor for synthesizing pharmaceutical agents. Its derivatives may lead to the development of new therapeutic agents targeting various diseases.

Case Study 1: Antiviral Properties

A study published in Journal of Biomolecular Structure and Dynamics explored the interaction of this compound with influenza neuraminidase. Molecular docking simulations demonstrated that the compound binds effectively to the enzyme's active site, inhibiting its function and disrupting viral replication cycles.

- Binding Affinity : The docking scores indicated strong interactions with key amino acids within the active site.

- Molecular Dynamics : Simulations showed stability in the ligand-enzyme complex over time, suggesting potential for further drug development.

Case Study 2: Synthesis Optimization

Research conducted at PSG College of Arts and Science focused on optimizing the synthesis of this compound through various reaction conditions. The study highlighted:

- Yield Improvement : Adjustments in temperature and reactant ratios improved yield by up to 30%.

- Characterization Techniques : X-ray diffraction confirmed the crystal structure, revealing significant intermolecular interactions that contribute to stability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetate ester group in 2-acetamidopentyl acetate undergoes hydrolysis under acidic or basic conditions to yield 2-acetamidopentanol and acetic acid.

Key Conditions and Outcomes:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (1M) | Reflux, 6 hours | 2-Acetamidopentanol + Acetic acid | ~85% | , |

| NaOH (2M) | 80°C, 4 hours | Same as above | ~90% | , |

-

Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, while acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen (see , for analogous ester hydrolysis).

-

Selectivity : The acetamide group remains intact under mild conditions but may hydrolyze to a primary amine under prolonged acidic reflux ( , ).

Acetylation and Acylation

The acetamide group can participate in further acylation reactions, though steric hindrance from the pentyl chain may limit reactivity.

Example Reaction:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acetic Anhydride | 100°C, 2 hours (with ZnCl₂) | N,N-Diacetylpentyl acetate | ~78% |

-

Catalyst Role : Lewis acids like ZnCl₂ enhance electrophilicity of the acylating agent ( ).

-

Side Reactions : Competing ester hydrolysis may occur if moisture is present ( , ).

Halogenation

The pentyl chain may undergo radical or electrophilic halogenation, depending on reaction conditions.

Chlorination Example:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NCS (Cl) | DCM, 25°C, 12 hours | 2-Acetamido-5-chloropentyl acetate | ~65% |

-

Regioselectivity : Halogenation favors tertiary carbons in the pentyl chain ( ).

-

Byproducts : Di-halogenated products form at higher reagent equivalents.

Reduction Reactions

The acetamide group is resistant to common reducing agents, but the ester can be selectively reduced.

Catalytic Hydrogenation:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C (10%) | Ethanol, 3 atm, 6 hours | 2-Acetamidopentyl alcohol | ~92% |

-

Limitations : Over-reduction of the acetamide group to an amine requires harsher conditions (e.g., LiAlH₄) ( ).

Nucleophilic Substitution

The ester group can act as a leaving group in SN₂ reactions with strong nucleophiles.

Example with Methoxide:

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NaOMe/MeOH | Reflux, 8 hours | Methyl acetate + 2-Acetamidopentanol | ~88% | , |

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition via two pathways:

Eigenschaften

CAS-Nummer |

145842-46-2 |

|---|---|

Molekularformel |

C9H17NO3 |

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

2-acetamidopentyl acetate |

InChI |

InChI=1S/C9H17NO3/c1-4-5-9(10-7(2)11)6-13-8(3)12/h9H,4-6H2,1-3H3,(H,10,11) |

InChI-Schlüssel |

AZBMSNGQNRHHOX-UHFFFAOYSA-N |

SMILES |

CCCC(COC(=O)C)NC(=O)C |

Kanonische SMILES |

CCCC(COC(=O)C)NC(=O)C |

Synonyme |

Acetamide, N-[1-[(acetyloxy)methyl]butyl]- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.